![molecular formula C17H18N4O2S B2909342 N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)furan-2-carboxamide CAS No. 1105252-11-6](/img/structure/B2909342.png)
N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazole derivatives have been highlighted in recent synthetic developments of anti-tubercular compounds . They have shown better inhibition potency against M. tuberculosis .
Synthesis Analysis
The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis
The structure of benzothiazole derivatives and their activity relationships have been discussed along with the molecular docking studies of selected compounds against the target DprE1 .Chemical Reactions Analysis
The mechanism of DCC is to activate the carboxylic acid to the nucleophilic amine . This reaction generally works in high yield .Scientific Research Applications
Synthesis and Characterization
- The compound and its derivatives are synthesized through various chemical reactions, involving coupling processes and electrophilic substitution reactions. These processes yield novel heterocyclic compounds characterized by spectroscopic methods such as NMR and IR, and in some cases, single-crystal X-ray diffraction (XRD) (Aleksandrov & El’chaninov, 2017), (El’chaninov et al., 2017).
Antimicrobial and Antifungal Activities
- Several studies have synthesized and tested derivatives for antimicrobial and antifungal activities. These studies reveal that certain derivatives exhibit significant activity against a variety of gram-positive and gram-negative bacteria and fungi, suggesting potential for pharmacological and medical applications (Patel & Shaikh, 2010), (Cakmak et al., 2022).
Anti-Proliferative Activities
- Compounds derived from "N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)furan-2-carboxamide" have been evaluated for their cytotoxic effects against various cancer cell lines, demonstrating moderate to excellent potency. This highlights their potential as leads for developing new anticancer agents (Zhang et al., 2017).
Enzyme Inhibition
- Research into the inhibition of enzymes such as NQO2 (NRH: quinone oxidoreductase 2) by analogues of the compound shows promise for applications in cancer chemotherapy and malaria treatment. Although the analogues exhibit lower activity compared to the lead compound, they provide valuable insights for further optimization and development (Alnabulsi et al., 2018).
Novel Imaging Agents
- Derivatives of this compound have been explored as potential PET imaging agents, targeting specific receptors or enzymes associated with neuroinflammation and other diseases, indicating their utility in noninvasive diagnostics and monitoring of therapeutic efficacy (Horti et al., 2019).
Mechanism of Action
Target of Action
The primary target of this compound is the macrophage colony-stimulating factor 1 receptor (CSF1R) . CSF1R is a receptor that is expressed largely by microglia relative to other cell types in the brain . It plays a crucial role in the regulation of survival, proliferation, and differentiation of mononuclear phagocytes .
Mode of Action
The compound interacts with its target, the CSF1R, by binding to it . This interaction can influence the activity of microglia, the resident immune cells of the brain
Biochemical Pathways
It is known that csf1r plays a significant role in several neuropsychiatric conditions, including traumatic brain injury, demyelinating disease, alzheimer’s disease, and parkinson’s disease . Therefore, the compound’s interaction with CSF1R could potentially affect these pathways.
Pharmacokinetics
The pharmacokinetic behavior of a similar compound, 11C-CPPC, has been studied in healthy individuals . After injection, the compound was observed to peak in cortical and subcortical tissue by 37.5 minutes post-injection and then declined . The total distribution volume (VT) values were relatively high in thalamus, striatum, and most cortical regions, and with relatively lower VT in hippocampus, total white matter, and cerebellar cortex . These findings suggest that the compound has good brain penetration and distribution, which are important for its bioavailability.
Result of Action
It is known that the compound’s interaction with csf1r can influence the activity of microglia . This could potentially affect various processes in the brain, including neuroinflammation, which is involved in a wide variety of neuropsychiatric disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the presence of propan-2-ol molecules can influence the compound’s action
Safety and Hazards
The compounds were evaluated for anti-inflammatory activity and among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC 50 values for COX-1 inhibition . These compounds can be considered safe anti-inflammatory agents .
Future Directions
Properties
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-20-6-8-21(9-7-20)17-19-13-5-4-12(11-15(13)24-17)18-16(22)14-3-2-10-23-14/h2-5,10-11H,6-9H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHLTGSYCGCDNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
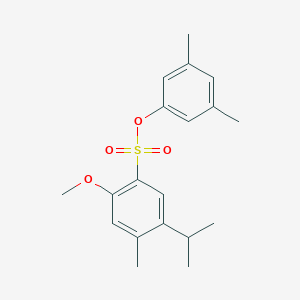
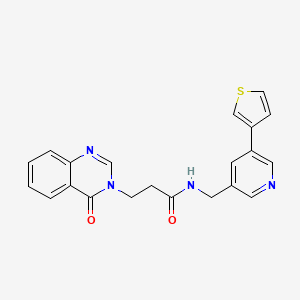
![N-(4-acetamidophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2909263.png)
![2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2909264.png)

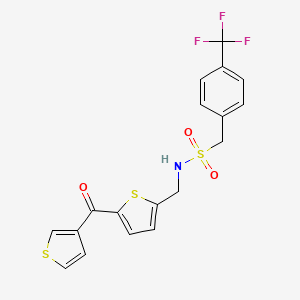
![[3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2909268.png)
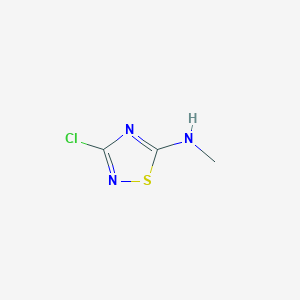
![3-(4-Methylphenyl)-2-[(4-methylphenyl)sulfanyl]quinoline](/img/structure/B2909272.png)

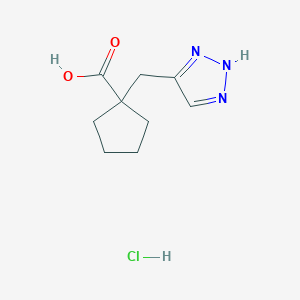

![2-[2-Chloro-5-(trifluoromethyl)benzenesulfonamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2909281.png)

